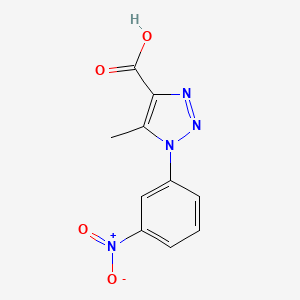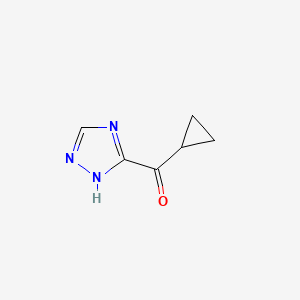
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide is a useful research compound. Its molecular formula is C17H18ClFN2OS and its molecular weight is 352.85. The purity is usually 95%.
BenchChem offers high-quality N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Research on azetidinones and related compounds highlights their potential as antibacterial agents. For example, the study of various azetidinone and thiazolidinone derivatives has shown moderate to good activity against gram-positive and gram-negative bacteria, including S. aureus and E. coli. The study also involved QSAR (Quantitative Structure-Activity Relationship) analysis to understand how structural and physicochemical parameters influence antibacterial activity, indicating that certain substituents increase hydrophobicity or steric bulk, enhancing activity (Desai et al., 2008).
Synthesis and Chemical Characterization
The chemical synthesis and characterization of azetidinone derivatives provide foundational knowledge for their application in scientific research. For instance, novel β-lactams have been synthesized from precursors like 3-phenyl-2,3,6,7-tetrahydroimidazo [2,1-b] thiazolo [5,4-d] isoxazole, showcasing the efficiency and versatility of synthetic routes to produce azetidinone derivatives with potential for various applications (Jaberi et al., 2019).
Antimicrobial and Antifungal Properties
Several studies have focused on the antimicrobial and antifungal properties of azetidinone and acetamide derivatives. For instance, new N-(3-chloro-4-flurophenyl)-2-(5-((3-(4-hydroxy-2, 2-dimethyl-2, 3-dihydrobenzofuran-5-yl)-1-phenyl-1H-pyrazol-4-yl) methylene)-4-oxo-2-thioxothiazolidin-3-yl) acetamides showed significant anti-inflammatory activity, hinting at their broader potential for antimicrobial applications (Sunder & Maleraju, 2013).
Enzymatic Synthesis and Drug Intermediate Potential
A study utilizing N-(2-Hydroxyphenyl)acetamide as an intermediate for the synthesis of antimalarial drugs highlights the role of enzymatic processes in producing drug intermediates. The chemoselective monoacetylation of 2-aminophenol to produce N-(2-hydroxyphenyl)acetamide, using Novozym 435 as a catalyst, demonstrates the compound's potential application in drug synthesis (Magadum & Yadav, 2018).
Antitumor and Antimitotic Activities
Research on azetidin-2-ones based on the 1-(3,4,5-trimethoxyphenyl)azetidin-2-one core has explored their antimitotic compounds, indicating potential applications in cancer research. The study on five azetidin-2-ones with various substituents revealed their structural basis for antimitotic activity, further underscoring the therapeutic potential of azetidine derivatives in oncology (Twamley et al., 2020).
Eigenschaften
IUPAC Name |
N-[2-(azetidin-1-yl)-2-thiophen-3-ylethyl]-2-(2-chloro-6-fluorophenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClFN2OS/c18-14-3-1-4-15(19)13(14)9-17(22)20-10-16(21-6-2-7-21)12-5-8-23-11-12/h1,3-5,8,11,16H,2,6-7,9-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IGXUFTSORDMQHW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)C(CNC(=O)CC2=C(C=CC=C2Cl)F)C3=CSC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClFN2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(azetidin-1-yl)-2-(thiophen-3-yl)ethyl)-2-(2-chloro-6-fluorophenyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-4-methoxy-3-methylbenzenesulfonamide](/img/structure/B2939479.png)
![2-[5-(ethylsulfanyl)-4-methyl-4H-1,2,4-triazol-3-yl]-3-(2-thienyl)-6-(trifluoromethyl)thieno[3,2-b]pyridine](/img/structure/B2939480.png)





![1-[2-[(2-Methylpropan-2-yl)oxycarbonylamino]ethyl]pyrazole-3-carboxylic acid](/img/structure/B2939489.png)



![5-[3-(3,4-dimethoxyphenyl)-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl]-5-oxopentanoic acid](/img/structure/B2939497.png)